molecular formula C26H21ClFNO3 B055427 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone CAS No. 114231-14-0

1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone

Cat. No. B055427
M. Wt: 449.9 g/mol
InChI Key: MYSNSNGSKLLDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone, also known as CDP-840, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridinones and has shown promising results in various scientific research studies.

Mechanism Of Action

The mechanism of action of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and the mammalian target of rapamycin (mTOR) pathway, which are essential for cancer cell growth and survival.

Biochemical And Physiological Effects

1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the activity of CDKs and the mTOR pathway. It has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone in lab experiments is its specificity towards cancer cells. It has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. However, one of the limitations of using 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is its high cost and complex synthesis process, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone. One potential direction is to further investigate its potential as an anti-cancer agent and to explore its use in combination with other anti-cancer drugs. Another potential direction is to study its potential use in other diseases, such as inflammation and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis process of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone to make it more cost-effective and accessible for large-scale experiments.
Conclusion:
In conclusion, 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its specificity towards cancer cells and its ability to induce apoptosis and inhibit cancer cell growth make it a promising candidate for further research and development. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for large-scale experiments.

Synthesis Methods

The synthesis of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone involves a series of chemical reactions, including the condensation of 2-chloro-3,5-dimethoxybenzaldehyde with 4-fluoroacetophenone, followed by the addition of methylamine and phenylacetic acid to form the final product. The synthesis of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is a complex process that requires skilled professionals and specialized equipment.

Scientific Research Applications

1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including its use as a potential anti-cancer agent. In vitro studies have shown that 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

CAS RN

114231-14-0

Product Name

1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone

Molecular Formula

C26H21ClFNO3

Molecular Weight

449.9 g/mol

IUPAC Name

1-(2-chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenylpyridin-4-one

InChI

InChI=1S/C26H21ClFNO3/c1-16-23(30)15-21(17-7-5-4-6-8-17)29(26(16)18-9-11-19(28)12-10-18)22-13-20(31-2)14-24(32-3)25(22)27/h4-15H,1-3H3

InChI Key

MYSNSNGSKLLDBP-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=CC1=O)C2=CC=CC=C2)C3=C(C(=CC(=C3)OC)OC)Cl)C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(N(C(=CC1=O)C2=CC=CC=C2)C3=C(C(=CC(=C3)OC)OC)Cl)C4=CC=C(C=C4)F

Other CAS RN

114231-14-0

synonyms

2-(4-fluorophenyl)-1-(2-chloro-3,5-dimethoxyphenyl)-3-methyl-6-phenyl-4(1H)-pyridinone
IKP 104
IKP-104

Origin of Product

United States

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